(2S)-2-amino-3-methyl(114C)butanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-methyl(114C)butanoic acid can be achieved through a two-step heterologous pathway starting with the endogenous amino acid L-threonine. The combination of Bacillus subtilis threonine deaminase and a mutated Escherichia coli glutamate dehydrogenase results in the production of enantiopure this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of engineered strains of Saccharomyces cerevisiae (baker’s yeast). By introducing specific genes, the yeast can convert L-threonine to this compound, achieving yields of up to 1.70 mg/L .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-methyl(114C)butanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Reduction: Reductive amination can be performed using sodium cyanoborohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like potassium cyanide.
Major Products
The major products formed from these reactions include carboxylic acids, ketones, and substituted amino acids.
Scientific Research Applications
(2S)-2-amino-3-methyl(114C)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of various pharmaceuticals.
Biology: It serves as a precursor for the biosynthesis of other amino acids and peptides.
Medicine: It is a key intermediate in the production of anti-tuberculosis and anti-epilepsy drugs.
Industry: It is used in the production of biodegradable polymers and other environmentally friendly materials.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-methyl(114C)butanoic acid involves its incorporation into metabolic pathways where it acts as a precursor for the synthesis of other biologically active compounds. It targets specific enzymes and pathways involved in amino acid metabolism .
Comparison with Similar Compounds
Similar Compounds
L-alanine: A proteinogenic amino acid with a similar structure but different biological functions.
L-valine: Another branched-chain amino acid with distinct metabolic pathways.
L-leucine: A branched-chain amino acid involved in protein synthesis and muscle metabolism.
Uniqueness
(2S)-2-amino-3-methyl(114C)butanoic acid is unique due to its non-proteinogenic nature and its role as a chiral precursor for various pharmaceuticals. Its ability to be synthesized in vivo using engineered yeast strains also sets it apart from other similar compounds .
Properties
Molecular Formula |
C5H11NO2 |
---|---|
Molecular Weight |
119.14 g/mol |
IUPAC Name |
(2S)-2-amino-3-methyl(114C)butanoic acid |
InChI |
InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m0/s1/i5+2 |
InChI Key |
KZSNJWFQEVHDMF-QRTGCQPVSA-N |
Isomeric SMILES |
CC(C)[C@@H]([14C](=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)O)N |
Origin of Product |
United States |
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